molecular formula C9H11NO2 B13909294 (S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol

(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol

Cat. No.: B13909294
M. Wt: 165.19 g/mol
InChI Key: HGLQOUQCZZTDIV-ZETCQYMHSA-N
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Description

(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is a chiral compound with a unique structure that includes a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method involves the formation of key intermediates through site-selective cleavage of multiple α-C(sp3)-H bonds, creating new bonds between carbon and nitrogen atoms.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the compound to simpler forms or to modify its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a simpler alcohol or amine derivative.

Scientific Research Applications

(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is unique due to its specific chiral configuration and the presence of the methanol group. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

[(3S)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]methanol

InChI

InChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2/t7-/m0/s1

InChI Key

HGLQOUQCZZTDIV-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](NC2=CC=CC=C2O1)CO

Canonical SMILES

C1C(NC2=CC=CC=C2O1)CO

Origin of Product

United States

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